molecular formula C8H11N3O2 B13126665 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid

1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid

Cat. No.: B13126665
M. Wt: 181.19 g/mol
InChI Key: PEVONKVTWQCQBV-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid is an organic compound belonging to the imidazopyridine family This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system

Preparation Methods

The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of histamine dihydrochloride with paraformaldehyde under reflux conditions . This reaction typically requires heating the mixture for several hours to ensure complete cyclization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring, using reagents like alkyl halides or acyl chlorides.

These reactions can lead to the formation of various derivatives, which may have different properties and applications.

Mechanism of Action

The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H11N3O2/c1-11-6-2-3-9-4-5(6)10-7(11)8(12)13/h9H,2-4H2,1H3,(H,12,13)

InChI Key

PEVONKVTWQCQBV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)N=C1C(=O)O

Origin of Product

United States

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